HIV-1 integrase inhibitor 9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

HIV-1 integrase inhibitor 9 is a compound designed to inhibit the activity of the HIV-1 integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host cell genome, a vital step in the replication cycle of the human immunodeficiency virus (HIV). By blocking this process, HIV-1 integrase inhibitors prevent the virus from establishing a permanent infection in the host cells, making them a critical component of antiretroviral therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 integrase inhibitor 9 typically involves the incorporation of a diketo acid moiety, which is essential for its inhibitory activity. The synthetic route often starts with commercially available methyl isonipecotate, which undergoes a series of reactions including palladium-catalyzed α-arylation, saponification, and coupling sequences to install the necessary functional groups .

Industrial Production Methods: Industrial production of HIV-1 integrase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: HIV-1 integrase inhibitor 9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.

Substitution: Substitution reactions, particularly at the aryl groups, can lead to the formation of analogs with different pharmacokinetic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Palladium-catalyzed cross-coupling reactions are frequently employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different inhibitory activities and pharmacokinetic profiles.

Scientific Research Applications

HIV-1 integrase inhibitor 9 has several scientific research applications:

Chemistry: It serves as a model compound for studying the structure-activity relationship of integrase inhibitors.

Biology: The compound is used in research to understand the mechanisms of HIV integration and replication.

Medicine: It is a critical component of antiretroviral therapy, helping to manage HIV infection and prevent the progression to acquired immunodeficiency syndrome (AIDS).

Industry: The compound is used in the pharmaceutical industry for the development of new antiretroviral drugs and formulations.

Mechanism of Action

HIV-1 integrase inhibitor 9 exerts its effects by binding to the active site of the HIV-1 integrase enzyme. This binding prevents the strand transfer step of the viral DNA integration process, thereby blocking the integration of the viral genome into the host cell DNA . The compound interacts with the viral integrase enzyme and the host cell protein LEDGF/p75, which tethers the preintegration complex to the host chromatin .

Comparison with Similar Compounds

- Raltegravir

- Elvitegravir

- Dolutegravir

- Bictegravir

- Cabotegravir

Comparison: HIV-1 integrase inhibitor 9 is unique in its chemical structure and binding affinity compared to other integrase inhibitors. While compounds like raltegravir and elvitegravir were among the first-generation inhibitors, newer compounds such as dolutegravir and bictegravir offer improved pharmacokinetic properties and higher genetic barriers to resistance . This compound, with its novel scaffold, provides a promising platform for the development of potent antiviral agents to complement current HIV-1 therapies .

Properties

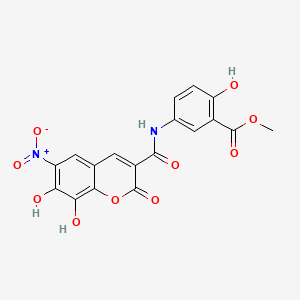

Molecular Formula |

C18H12N2O10 |

|---|---|

Molecular Weight |

416.3 g/mol |

IUPAC Name |

methyl 5-[(7,8-dihydroxy-6-nitro-2-oxochromene-3-carbonyl)amino]-2-hydroxybenzoate |

InChI |

InChI=1S/C18H12N2O10/c1-29-17(25)9-6-8(2-3-12(9)21)19-16(24)10-4-7-5-11(20(27)28)13(22)14(23)15(7)30-18(10)26/h2-6,21-23H,1H3,(H,19,24) |

InChI Key |

YUHMHFTUCNXBEA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC(=C(C(=C3OC2=O)O)O)[N+](=O)[O-])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)

![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)

![(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)